N-(3,4-dichlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
N-(3,4-Dichlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine derivative characterized by:
- A 3,4-dichlorophenyl substituent attached to the carboxamide group.
- A 2-methoxyethyl group at the N1 position of the dihydropyridine ring.
- Hydroxy and methyl groups at positions C4 and C6, respectively.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O4/c1-9-7-13(21)14(16(23)20(9)5-6-24-2)15(22)19-10-3-4-11(17)12(18)8-10/h3-4,7-8,21H,5-6H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPBWXXXYPZMRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CCOC)C(=O)NC2=CC(=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3,4-dichlorophenyl derivative, followed by the introduction of the hydroxy, methoxyethyl, and methyl groups through various organic reactions. Common reagents used in these reactions include chlorinating agents, hydroxylating agents, and methylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substituting agents like halogens. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)[4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo(3-hydropyridyl)]carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Dihydropyridine Carboxamide Derivatives
Compound 13 (1-(4-Fluorobenzyl)-N-...-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- Core structure : Shares the dihydropyridine carboxamide backbone.
- Key differences: 4-Fluorobenzyl vs. 3,4-dichlorophenyl group: Fluorine’s electronegativity may reduce lipophilicity compared to chlorine.
- Synthesis : High yield (93%) via flash chromatography, suggesting efficient synthetic routes for similar dihydropyridines .
AZ331 and AZ257 (1,4-Dihydropyridine Carboxamides)
- Core structure: Similar dihydropyridine framework but with thioether and cyano groups.
- Key differences: Substituents: AZ331 includes a furyl group and methoxyphenyl, while AZ257 has a bromophenyl group. Functional groups: Thioether and cyano moieties may enhance redox activity or binding affinity compared to the target’s hydroxy and methoxyethyl groups.
Dichlorophenyl-Containing Compounds
Indazole Derivatives (N-[3-(3,4-Dichlorophenyl)-1H-indazol-5-yl]-...)
- Core structure: Indazole-based scaffolds (e.g., quinazoline, quinoline) vs. dihydropyridine.
- Key similarities :
- Synthesis : Variable yields (27%–84%), indicating challenges in indazole functionalization compared to dihydropyridine synthesis .
Fenoxacrim (N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide)
- Application : Agricultural fungicide.
- Structural contrast: Pyrimidine-trioxo core vs. dihydropyridine, highlighting divergent biological targets (fungal vs.
Positional Isomers and Substitution Effects
N-(2,3-Dichloro-4-hydroxyphenyl)-1-methylcyclohexane-1-carboxamide
- Key difference : 2,3-Dichloro-4-hydroxyphenyl vs. 3,4-dichlorophenyl in the target compound.
- Implications : Positional isomerism may alter steric hindrance or hydrogen-bonding capacity, affecting receptor interaction.
Solubility and Lipophilicity
- The target’s methoxyethyl and hydroxy groups may improve aqueous solubility compared to analogs with halogenated or aromatic substituents (e.g., fenoxacrim ).
Biological Activity
N-(3,4-dichlorophenyl)-4-hydroxy-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores its biological activity based on available research findings, case studies, and relevant data.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄Cl₂N₂O₃ |
| Molecular Weight | 341.19 g/mol |
| CAS Number | 897611-19-7 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression. The compound exhibits potential as an inhibitor of key enzymes related to cancer cell proliferation, such as:
- Thymidylate Synthase
- Histone Deacetylases (HDAC)
- Topoisomerases
These interactions suggest that the compound may induce apoptosis in cancer cells by disrupting their normal cellular processes.
Anticancer Activity
Several studies have investigated the anticancer properties of similar compounds derived from dihydropyridine structures. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- A549 (lung cancer)
In vitro studies indicated that the compound could inhibit cell growth and induce apoptosis through mechanisms such as caspase activation and cell cycle arrest.
Case Study: Cytotoxic Effects
A study published in Molecules highlighted the cytotoxic effects of related dihydropyridine derivatives on MCF-7 cells. The results showed an EC50 value significantly lower than that of conventional chemotherapeutics like doxorubicin, indicating a promising therapeutic potential for these compounds .
Antimicrobial Activity
In addition to its anticancer properties, this compound may also possess antimicrobial activity. Research has indicated that related dihydropyridine derivatives exhibit broad-spectrum antimicrobial effects against Gram-positive and Gram-negative bacteria. The mechanisms are thought to involve disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the dihydropyridine core can significantly affect its potency and selectivity towards different biological targets. For example:
- The presence of electron-withdrawing groups (like chlorine) enhances cytotoxicity.
- Modifications in the methoxyethyl side chain can improve solubility and bioavailability.
Q & A
Q. How should researchers interpret conflicting cytotoxicity data between in vitro and in vivo models?
- Methodological Answer : Differences may stem from bioavailability or metabolic clearance. Conduct metabolite profiling (LC-MS/MS) to identify active/inactive derivatives. Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro IC₅₀ with in vivo efficacy .
Q. What experimental controls mitigate variability in enzymatic inhibition assays?
- Methodological Answer : Include negative controls (e.g., heat-inactivated enzyme), background subtraction (vehicle-only wells), and reference inhibitors . Normalize data to internal standards (e.g., β-galactosidase for transfection efficiency) and apply statistical rigor (e.g., ANOVA with post-hoc tests) .
Methodological Resources
- Experimental Design : Use factorial design (DoE) to optimize reaction conditions (e.g., temperature, solvent ratio) and minimize trial count while maximizing yield .
- Safety Protocols : Follow institutional chemical hygiene plans for handling chlorinated intermediates and enforce fume hood use during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
